Methanesulfonamide, N-(4-((1-(2-(4-fluorophenyl)-2-oxoethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDL-28133A involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the piperidine ring and the subsequent attachment of the fluorophenyl and methanesulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of MDL-28133A follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
MDL-28133A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of MDL-28133A include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from the reactions of MDL-28133A depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
MDL-28133A has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the 5-HT2 receptor and its interactions with other molecules.
Biology: Employed in research to understand the role of the 5-HT2 receptor in various biological processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the 5-HT2 receptor.
Mechanism of Action
MDL-28133A exerts its effects by binding to the 5-HT2 receptor, a G-protein coupled receptor for serotonin (5-hydroxytryptamine). This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways involve the activation of phospholipase C and the release of calcium ions from intracellular stores, ultimately affecting neural activity, perception, cognition, and mood .
Comparison with Similar Compounds
Similar Compounds
MDL-28133A is similar to other 5-HT2 receptor antagonists, such as:
Uniqueness
What sets MDL-28133A apart from these similar compounds is its specific binding affinity and selectivity for the 5-HT2 receptor. This unique property makes it a valuable tool in research focused on understanding the precise role of the 5-HT2 receptor in various physiological and pathological processes .
Properties
CAS No. |
136861-96-6 |
---|---|
Molecular Formula |
C21H24ClFN2O4S |
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-[4-[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H23FN2O4S.ClH/c1-29(27,28)23-19-8-4-16(5-9-19)21(26)17-10-12-24(13-11-17)14-20(25)15-2-6-18(22)7-3-15;/h2-9,17,23H,10-14H2,1H3;1H |
InChI Key |
YVIOSUWCZDHHEI-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)C3=CC=C(C=C3)F.Cl |
136861-96-6 | |
Synonyms |
1-(4-fluorophenyl)-2-(4-((4-methanosulfonamidophenyl)carbonyl)-1-piperidinyl)ethanone hydrochloride MDL 28133A MDL-28,133A |
Origin of Product |
United States |
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